Akabar

説明

特性

IUPAC Name |

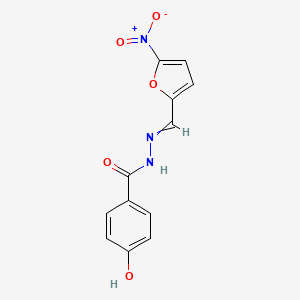

4-hydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWSUKQGVSGXJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045343 | |

| Record name | Nifuroxazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

965-52-6 | |

| Record name | Nifuroxazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=965-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifuroxazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nifuroxazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Mechanistic Investigations of Nifuroxazide Action

Deeper Insights into Antimicrobial Action Mechanisms

Nifuroxazide's antimicrobial effects are primarily attributed to the formation of reactive nitro radicals within bacterial cells after being metabolized by bacterial enzymes. patsnap.com These intermediates are highly reactive and can damage essential bacterial macromolecules and disrupt vital cellular processes. patsnap.comscienceopen.com

Modulation of Bacterial Dehydrogenase Activity

It is believed that nifuroxazide interferes with bacterial enzyme systems, including dehydrogenases. patsnap.comasm.orgbibliotekanauki.pl The reduction of the nitrofuran compound by appropriate bacterial enzymes produces active intermediates that are thought to disrupt a number of vital processes for bacteria. scienceopen.com Specifically, nifuroxazide may interfere with the activity of enzymes such as NADH dehydrogenase and certain enzymes involved in electron transport chains within bacterial and protozoal cells. asm.org By disrupting these processes, nifuroxazide can impair the energy production and survival of microorganisms. asm.org

Disruption of Bacterial Protein Synthesis Pathways

Nifuroxazide is understood to disrupt bacterial protein synthesis. patsnap.comscienceopen.combibliotekanauki.pl The reactive intermediates formed from nifuroxazide metabolism are thought to interact with bacterial enzymes, particularly those involved in the synthesis of proteins. patsnap.com This interference hampers the bacteria's ability to grow and replicate, ultimately leading to bacterial cell death. patsnap.compatsnap.com Some research suggests that nitrofuran drugs, including nifuroxazide, interfere with protein synthesis in pathogenic bacteria. sci-hub.se Antibiotics that block bacterial protein synthesis often interfere with the 30S or 50S subunits of the bacterial ribosome. sigmaaldrich.com

Interference with Bacterial Nucleic Acid Metabolism and Repair

Nifuroxazide has been found to disrupt bacterial DNA synthesis and repair mechanisms. patsnap.compatsnap.com The reactive nitro radicals generated from nifuroxazide are capable of damaging bacterial DNA and other critical cellular components. patsnap.com This destructive action inhibits bacterial growth and reproduction. patsnap.com Nitrofuran compounds are known to cause irreversible lesions in nucleic acids. nih.gov While the exact mechanisms of resistance to nitrofurans are not fully understood, they may involve a reduction in intracellular accumulation or modification of the target. nih.gov

Role of Bioactivation by Aldehyde Dehydrogenase (ALDH) in Antibacterial Efficacy

The antibacterial efficacy of nifuroxazide is linked to its bioactivation by bacterial enzymes. patsnap.comscienceopen.com This bioactivation, particularly the reduction of the 5-nitro group on the furan (B31954) ring, leads to the formation of toxic free radicals, which increases the antibacterial activity. sci-hub.se While the specific bacterial enzymes responsible for this bioactivation are not always explicitly named as Aldehyde Dehydrogenase (ALDH) in the context of antibacterial action in the provided snippets, the concept of enzymatic reduction leading to active intermediates is consistently mentioned for nitrofurans. patsnap.comscienceopen.com In the context of its antineoplastic action, nifuroxazide is noted to be bioactivated by ALDH enzymes, particularly ALDH1 isoforms, in cancer cells. sci-hub.senih.govmdpi.com This bioactivation in cancer cells leads to the oxidation and inactivation of ALDH1 and the conversion of nifuroxazide to cytotoxic metabolites. sci-hub.semdpi.com

Comprehensive Analysis of Antineoplastic Action Pathways

Beyond its established antimicrobial uses, nifuroxazide has been investigated for its potential antineoplastic properties, with research highlighting its ability to influence key signaling pathways involved in cancer progression. rsc.orgresearchgate.netnih.govspandidos-publications.com

Inhibition of JAK2/STAT3 Signaling Axis

A significant pathway targeted by nifuroxazide in cancer research is the Janus kinase 2 (JAK2) / Signal Transducer and Activator of Transcription 3 (STAT3) signaling axis. guidetopharmacology.orgresearchgate.netbibliotekanauki.plsci-hub.sespandidos-publications.comashpublications.orgfrontiersin.orgnih.govmdpi.comresearchgate.netscispace.comscbt.comnih.gov Nifuroxazide has been identified as a potent inhibitor of STAT3 phosphorylation. sci-hub.sespandidos-publications.comashpublications.orgnih.gov This inhibition is thought to occur through the suppression of JAK family kinases, specifically JAK2 and Tyk2. sci-hub.sespandidos-publications.comashpublications.orgnih.gov

Inhibition of the JAK2/STAT3 pathway by nifuroxazide can lead to the downregulation of STAT3 target genes, such as myeloid cell leukemia-1 (Mcl-1), which are involved in cell survival. ashpublications.org This mechanism contributes to the observed decrease in viability of cancer cells with constitutive STAT3 activation, while having minimal effects on normal cells. sci-hub.sespandidos-publications.comashpublications.org Studies have shown that nifuroxazide can inhibit the constitutive phosphorylation of STAT3 in multiple myeloma cells by reducing JAK kinase autophosphorylation. ashpublications.org

The JAK/STAT pathway plays a vital role in various cellular processes, and its abnormal activation is implicated in many cancers. ashpublications.orgfrontiersin.orgexplorationpub.com By inhibiting this pathway, nifuroxazide can influence tumor cell proliferation, apoptosis, and even processes like angiogenesis. researchgate.netsci-hub.senih.govspandidos-publications.commdpi.comnih.govnih.gov Research has demonstrated that nifuroxazide can reduce tumor growth and induce apoptosis in various cancer cell lines and in vivo models, which is associated with its ability to inhibit STAT3 phosphorylation. researchgate.netsci-hub.senih.govnih.govnih.govunifesp.br

The following table summarizes some key findings regarding nifuroxazide's effect on JAK2/STAT3 signaling:

| Cellular Context | Observed Effect of Nifuroxazide | Associated Mechanism | Source |

| Multiple Myeloma Cells | Inhibits constitutive STAT3 phosphorylation; Decreases cell viability | Reduces JAK2 and Tyk2 autophosphorylation; Downregulates Mcl-1 | sci-hub.sespandidos-publications.comashpublications.org |

| Ehrlich's Solid Carcinoma (in vivo) | Reduced tumor growth; Decreased STAT3 phosphorylation | Inhibition of IL-6/Jak2/STAT3 pathway; Reduced VEGF levels | mdpi.com |

| Melanoma Cells | Potent anti-proliferative activity; Induces apoptosis | Inhibition of STAT3 signaling | nih.gov |

| Anaplastic Thyroid Cancer Cell Lines | Reduced cell viability; Induced apoptosis | May involve ROS generation depending on cell line genotype | unifesp.br |

This inhibition of the JAK2/STAT3 axis is considered a key mechanism underlying nifuroxazide's potential as an antineoplastic agent and supports its potential repositioning for cancer treatment. sci-hub.senih.gov

Impact on JAK2 Kinase Activity

The Janus kinase (JAK) family, particularly JAK2 and Tyk2, are upstream kinases responsible for phosphorylating and activating STAT3 in response to cytokine signaling, such as that mediated by IL-6. nih.govspandidos-publications.comwindows.netnih.gov Nifuroxazide appears to inhibit STAT3 phosphorylation, at least in part, by inhibiting the activity of JAK family kinases, specifically JAK2 and Tyk2. sci-hub.senih.govspandidos-publications.comnih.gov This inhibition of upstream JAK kinases subsequently leads to decreased STAT3 tyrosine phosphorylation. nih.gov Studies have shown that nifuroxazide treatment can lead to a significant decrease in the tyrosine phosphorylation of JAK2 and Tyk2. nih.gov Molecular modeling studies suggest that nifuroxazide may bind to both the ATP recognition site and an allosteric region near the catalytic site of JAK2, acting as a Type II kinase inhibitor. researchgate.netnih.gov However, nifuroxazide does not appear to be a broad-spectrum tyrosine kinase inhibitor, showing no significant effects against EGF receptor kinase or Src. nih.gov

Downstream Effects on Oncogenic Gene Expression

The inhibition of STAT3 phosphorylation by nifuroxazide results in the downregulation of the expression of genes that are transcriptionally regulated by activated STAT3. nih.govspandidos-publications.com These target genes are often involved in promoting cell survival, proliferation, and angiogenesis, contributing to the oncogenic phenotype. nih.govspandidos-publications.comnih.gov A key example is the downregulation of Mcl-1 mRNA expression, a STAT3 target gene critical for the survival of multiple myeloma cells. nih.gov By inhibiting STAT3 activation, nifuroxazide disrupts the signaling cascade that drives the expression of these oncogenic genes, thereby inhibiting tumor cell proliferation and promoting apoptosis. sci-hub.senih.govnih.govspandidos-publications.com Nifuroxazide has also been shown to downregulate IL-1, IL-6, and C-C motif chemokine ligand-2, which are cytokines involved in inflammation and cancer progression. nih.govspandidos-publications.comwindows.netnih.gov Furthermore, nifuroxazide can inhibit the expression of VEGF, an important factor in tumor angiogenesis. spandidos-publications.comwindows.netnih.govresearchgate.net

Selective Targeting of Aldehyde Dehydrogenase 1 (ALDH1) in Cancer Stem Cells

Aldehyde dehydrogenase 1 (ALDH1) enzymatic activity is recognized as a marker for cancer stem cell (CSC) populations in various cancers, including melanoma. wikipedia.orgnih.govspandidos-publications.comnih.govresearchgate.net These ALDH1-high CSCs are often associated with tumor initiation, progression, and resistance to conventional therapies. wikipedia.orgnih.govspandidos-publications.comnih.govresearchgate.net Nifuroxazide has been found to selectively target ALDH1-high cancer cells. wikipedia.orgnih.govspandidos-publications.comnih.govresearchgate.net This selective targeting is mediated by the bio-activation of nifuroxazide by ALDH1 enzymes. wikipedia.orgnih.govspandidos-publications.comnih.govresearchgate.net ALDH1 isoforms, particularly ALDH1A1 and ALDH1A3, bio-activate 5-nitrofuran derivatives like nifuroxazide. nih.govnih.govresearchgate.net This bio-activation process involves ALDH1 oxidizing nifuroxazide and converting it into cytotoxic metabolites through a "two-hit" pro-drug mechanism. nih.govnih.govresearchgate.net Importantly, nifuroxazide shows selectivity for bio-activation by ALDH1 isoforms over ALDH2. nih.govspandidos-publications.comresearchgate.net This selective bio-activation by ALDH1 is critical for nifuroxazide's anti-tumor activity against ALDH1-high cells, leading to the eradication of these cancer-initiating subpopulations and a reduction in tumor initiation potential. nih.govspandidos-publications.comnih.govresearchgate.net Higher levels of ALDH1 activity in melanoma have been associated with increased sensitivity to nifuroxazide. nih.gov

Inhibition of Ubiquitin-Specific Protease 21 (USP21) and Associated Cellular Pathways

Ubiquitin-specific proteases (USPs) are enzymes that remove ubiquitin from proteins, playing a role in various biological processes, including those related to metabolic disorders and cancer proliferation. nih.govpatsnap.comresearchgate.net Nifuroxazide has been identified as a potent inhibitor of Ubiquitin-Specific Protease 21 (USP21). windows.netresearchgate.netnih.govpatsnap.comresearchgate.net Machine learning models were utilized to predict compounds with USP21 inhibitory attributes, and nifuroxazide emerged as the most potent inhibitor among tested FDA-approved drugs. nih.govpatsnap.com Nifuroxazide inhibits USP21 with a half-maximal inhibitory concentration (IC50) of 14.9 ± 1.63 μM. nih.govpatsnap.com Inhibition of USP21 by nifuroxazide affects its downstream targets and associated cellular pathways. For instance, nifuroxazide treatment has been shown to inhibit ACLY (ATP citrate (B86180) lyase), an established substrate of USP21. nih.govpatsnap.com Furthermore, nifuroxazide treatment leads to an elevation of p-AMPKα (phosphorylated AMP-activated protein kinase α), a downstream functional target of USP21. nih.govpatsnap.com Nifuroxazide has also been found to increase the levels of miR-4458, a microRNA identified as downregulating USP21. nih.govpatsnap.com These findings suggest that nifuroxazide's inhibition of USP21 and its downstream effects contribute to its potential implications for addressing metabolic disorders and cancer proliferation. nih.govpatsnap.com

Table 1: Nifuroxazide Inhibition of USP21

| Target | IC50 (µM) |

| USP21 | 14.9 ± 1.63 nih.govpatsnap.com |

Influence on IL-6 Mediated Inflammatory Pathways in Carcinogenesis

Interleukin-6 (IL-6) is a pro-inflammatory cytokine that plays a significant role in chronic inflammation and is frequently implicated in the development and progression of various cancers. nih.govspandidos-publications.comwindows.netnih.gov IL-6 signaling often activates the JAK/STAT3 pathway, contributing to tumorigenesis, metastasis, and angiogenesis. nih.govspandidos-publications.comwindows.netnih.gov Nifuroxazide has been shown to influence IL-6 mediated inflammatory pathways in the context of carcinogenesis. nih.govspandidos-publications.comwindows.netnih.govresearchgate.netresearchgate.net Studies indicate that nifuroxazide can downregulate IL-6 levels. spandidos-publications.comwindows.netnih.govnih.govresearchgate.net By reducing IL-6 expression and inhibiting the downstream JAK/STAT3 signaling cascade, nifuroxazide can mitigate the pro-inflammatory and pro-tumorigenic effects mediated by IL-6. nih.govspandidos-publications.comwindows.netnih.govresearchgate.netresearchgate.net This includes the potential to inhibit tumor angiogenesis and reduce the expression of factors like VEGF, which are often upregulated by IL-6/STAT3 signaling. spandidos-publications.comwindows.netnih.govresearchgate.net The influence of nifuroxazide on the IL-6 pathway contributes to its multi-mechanistic anti-tumor activity. nih.govspandidos-publications.comwindows.net

Table 2: Nifuroxazide Impact on Inflammatory and Angiogenic Factors in Ehrlich's Solid Carcinoma

| Factor | Effect of Nifuroxazide Treatment (vs. Control) |

| IL-6 | Downregulated spandidos-publications.comwindows.netnih.govresearchgate.net |

| TNF-α | Downregulated spandidos-publications.comresearchgate.net |

| NFk-β | Downregulated spandidos-publications.comresearchgate.net |

| VEGF | Reduced spandidos-publications.comwindows.netnih.govresearchgate.net |

| Angiostatin | Enhanced/Upregulated spandidos-publications.comresearchgate.net |

| Jak2 | Downregulated spandidos-publications.comresearchgate.net |

| STAT3 (phosphorylated) | Downregulated spandidos-publications.comwindows.netnih.govresearchgate.netresearchgate.net |

Interaction with ERG Transcription Factor in Tumorigenesis

The E-twenty-six (ETS)-related gene (ERG) is a transcription factor that is frequently involved in chromosomal rearrangements and gene fusions, particularly the TMPRSS2-ERG fusion, which is a crucial event in a significant percentage of prostate cancers. spandidos-publications.comwindows.netnih.govimrpress.com ERG plays a role in regulating the expression of genes involved in tumorigenesis. spandidos-publications.comwindows.netimrpress.com Nifuroxazide has been identified as an inhibitor of ERG and its functions. spandidos-publications.comwindows.netnih.govimrpress.com Studies have shown that nifuroxazide can inhibit the proliferation of TMPRSS2:ERG fusion-positive prostate cancer cell lines with higher potency compared to ERG-negative cell lines. windows.netnih.govimrpress.com Nifuroxazide's interaction with ERG involves blocking the interaction between ERG and poly(ADP-ribose) polymerase 1 (PARP1), a protein required for ERG-mediated transcription. spandidos-publications.comnih.govimrpress.com By disrupting the ERG-PARP1 interaction, nifuroxazide leads to the over-activation of PARP1, triggering a type of programmed cell death known as parthanatos. spandidos-publications.comnih.govimrpress.com This mechanism of activating parthanatos through ERG inhibition represents a distinct mode of action for nifuroxazide in ERG-positive cancers. spandidos-publications.comnih.govimrpress.com Nifuroxazide has been reported to have a stronger affinity for ERG compared to STAT3 and ALDH1. windows.net

Orchestration of Apoptosis through Bcl2, Bax, and Caspase Cascade Modulation

Investigations into the anticancer mechanisms of Nifuroxazide have highlighted its ability to induce apoptosis in various cancer cell lines. A key aspect of this pro-apoptotic activity involves the modulation of core proteins in the intrinsic apoptotic pathway, notably the Bcl-2 family and caspases.

Studies have shown that Nifuroxazide treatment leads to the downregulation of anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic protein Bax nih.govxxmu.edu.cnelifesciences.orgresearchgate.netspandidos-publications.comspandidos-publications.comnih.gov. This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, a critical step in initiating apoptosis. The permeabilization of the mitochondrial membrane facilitates the release of cytochrome C into the cytoplasm xxmu.edu.cnelifesciences.org.

The release of cytochrome C then triggers the activation of the caspase cascade. Specifically, cytochrome C in the cytoplasm interacts with Apaf-1, leading to the formation of the apoptosome, which in turn activates initiator caspase-9 xxmu.edu.cnelifesciences.org. Activated caspase-9 subsequently cleaves and activates executioner caspases, such as caspase-3 nih.govxxmu.edu.cnelifesciences.orgresearchgate.netspandidos-publications.comspandidos-publications.com. Activated caspase-3 is a key enzyme responsible for the cleavage of various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, including the cleavage of PARP (poly ADP-ribose polymerase), a vital protein involved in DNA repair xxmu.edu.cnelifesciences.org. Upregulation of cleaved caspase-3 is considered an important indicator of apoptosis induction xxmu.edu.cnresearchgate.net.

Research findings indicate that Nifuroxazide can significantly increase the expression of cleaved caspase-3 in cancer cells, sometimes in a dose-dependent manner nih.govxxmu.edu.cnresearchgate.net. This modulation of the Bcl-2, Bax, and caspase-3/9 axis underscores a significant mechanism by which Nifuroxazide promotes programmed cell death in malignant cells.

Regulation of Matrix Metalloproteinase (MMP) Activity (MMP2, MMP9)

Nifuroxazide has been observed to influence the activity and expression of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes play crucial roles in the degradation of the extracellular matrix, a process essential for cancer cell invasion and metastasis.

Multiple studies have demonstrated that Nifuroxazide treatment can reduce the expression levels of MMP-2 and MMP-9 in various cancer cell types nih.govresearchgate.netspandidos-publications.comspandidos-publications.comnih.govwindows.net. This effect is often associated with the inhibition of signaling pathways involved in cell migration and invasion, such as the STAT3 pathway nih.govresearchgate.netspandidos-publications.comspandidos-publications.comnih.gov. For instance, Nifuroxazide has been shown to block the migration of cancer cells and reduce the expression of MMP-2 and MMP-9 by inhibiting phosphorylated STAT3 nih.govspandidos-publications.com.

The downregulation of MMP-2 and MMP-9 by Nifuroxazide contributes to its anti-metastatic potential, limiting the ability of cancer cells to degrade the surrounding tissue and spread to distant sites nih.govresearchgate.netspandidos-publications.com.

Here is a summary of research findings on Nifuroxazide's impact on MMPs:

| Target Protein | Effect of Nifuroxazide Treatment | Associated Outcome(s) | Source(s) |

| MMP-2 | Decreased expression/activity | Inhibited cell migration/invasion | nih.govresearchgate.netspandidos-publications.comspandidos-publications.comnih.gov |

| MMP-9 | Decreased expression/activity | Inhibited cell migration/invasion | nih.govresearchgate.netspandidos-publications.comspandidos-publications.comnih.gov |

Impact on Homologous Recombination (HR) DNA Repair Mechanisms

Recent research has explored the effects of Nifuroxazide on DNA repair mechanisms, specifically homologous recombination (HR). HR is a critical pathway for repairing DNA double-strand breaks and maintaining genomic stability wikipedia.orgnih.gov.

One study found that Nifuroxazide significantly reduced the level of HR repair in breast cancer cells china-oncology.com. This finding suggests that Nifuroxazide may impair the cell's ability to accurately repair certain types of DNA damage. Furthermore, the combination of Nifuroxazide with Olaparib (B1684210), a PARP inhibitor, was shown to aggravate DNA damage and attenuate DNA damage repair in breast cancer cells china-oncology.com. PARP is a protein involved in DNA repair and is also a substrate cleaved by caspases during apoptosis xxmu.edu.cnelifesciences.orglarvol.com.

The ability of Nifuroxazide to interfere with HR repair mechanisms may contribute to its anticancer activity, particularly when used in combination with agents that induce DNA damage or target other repair pathways. By compromising HR, Nifuroxazide could potentially sensitize cancer cells to DNA-damaging therapies.

Molecular Mechanisms of Antiviral Efficacy

Beyond its antibacterial properties, Nifuroxazide has demonstrated antiviral activity, particularly against arboviruses. Mechanistic studies have aimed to identify the stages of the viral life cycle that are targeted by Nifuroxazide.

Inhibition of Viral Replication Stages in Arboviruses

Nifuroxazide has been shown to exhibit antiviral potency against a variety of arboviruses, including Chikungunya virus (CHIKV), Yellow Fever virus (YFV), West Nile virus (WNV), and Tick-borne encephalitis virus (TBEV) researchgate.netresearchgate.netnih.govnih.gov. Studies have confirmed its effectiveness both in vitro and in vivo researchgate.netnih.gov.

Analysis of Action Stage in Viral Life Cycle (e.g., Entry, Replication)

Detailed investigations into the antiviral mechanism of Nifuroxazide against arboviruses have indicated that its primary action stage is the inhibition of viral replication researchgate.netnih.govnih.gov. For instance, studies with CHIKV and YFV have shown that Nifuroxazide suppresses the expression of viral replicons nih.gov. While the exact molecular target within the replication machinery requires further elucidation, these findings suggest that Nifuroxazide interferes with the process by which the virus multiplies within host cells nih.gov.

Research findings on Nifuroxazide's antiviral activity against arboviruses:

| Virus Tested | Observed Antiviral Activity | Primary Mechanism Identified | Source(s) |

| Chikungunya virus (CHIKV) | Effective in vitro and in vivo | Inhibition of viral replication | researchgate.netnih.govnih.gov |

| Yellow Fever virus (YFV) | Effective in vitro | Inhibition of viral replication | nih.govnih.gov |

| West Nile virus (WNV) | Effective in vitro | Inhibition of viral replication | nih.govnih.gov |

| Tick-borne encephalitis virus (TBEV) | Effective in vitro | Inhibition of viral replication | nih.govnih.gov |

Mechanistic Studies in Antiparasitic and Antitubercular Activities

Nifuroxazide also possesses antiparasitic and antitubercular properties, although the detailed mechanisms underlying these activities are less extensively characterized compared to its anticancer effects.

As an antiparasitic agent, Nifuroxazide is used to treat infections caused by intestinal parasites such as Giardia lamblia and Cryptosporidium parvum vinmec.comchemicalbook.com. Its mechanism in this context is described as inhibiting the reproduction of substances essential for the survival of these parasites vinmec.comchemicalbook.com. Studies have also explored its activity against Trypanosoma cruzi and Leishmania mexicana nih.govnih.gov. While active against T. cruzi, the mechanism does not appear to be directly related to the inhibition of cruzain proteases nih.gov.

Regarding antitubercular activity, Nifuroxazide has shown effects against Mycobacterium tuberculosis nih.govresearchgate.net. The presence of the hydrazone framework in its structure is considered a pharmacophore associated with anti-Mycobacterium tuberculosis activity nih.govresearchgate.net. However, the specific molecular targets and pathways involved in Nifuroxazide's antitubercular action require further investigation researchgate.net. Some related compounds with hydrazone frameworks have shown anti-TB activity, but their primary mechanism was not always direct inhibition of InhA, an enzyme involved in mycolic acid biosynthesis researchgate.net.

Further research is needed to fully elucidate the precise molecular mechanisms by which Nifuroxazide exerts its antiparasitic and antitubercular effects.

Inhibition of Trypanosoma cruzi Cysteine Proteases

Trypanosoma cruzi, the causative agent of Chagas disease, relies on key enzymes for its survival and pathogenesis. Cysteine proteases, particularly cruzipain (also known as cruzipain or gp 57/51), are considered essential for the viability, infectivity, and virulence of T. cruzi. nih.govresearchgate.netmdpi.comnih.gov Consequently, inhibition of these proteases represents a promising strategy for developing new chemotherapies for Chagas disease. nih.govmdpi.comconicet.gov.ar

Studies have investigated the ability of Nifuroxazide and its derivatives to inhibit T. cruzi cysteine proteases. Enzymatic assays have shown that Nifuroxazide can inhibit cruzipain. mdpi.com Some Nifuroxazide derivatives, specifically 4-hydroxybenzhydrazone derivatives, have demonstrated strong inhibition of T. cruzi cysteine proteases, with half-maximal inhibitory concentration (IC₅₀) values in the micromolar range. For instance, one derivative, Nfz-8, showed an IC₅₀ of 4.6 µM against T. cruzi cysteine proteases. mdpi.com This inhibition of cruzipain is inferred to contribute to the observed trypanocidal activity of these compounds. mdpi.com While some Nifuroxazide derivatives with trypanocidal activity did not inhibit the proteases, suggesting alternative mechanisms, Nifuroxazide itself and certain derivatives have shown good anti-T. cruzi activity and were selected for investigating their potential as cruzipain inhibitors. mdpi.com

Table 1: Inhibition of T. cruzi Cysteine Proteases by Nifuroxazide and a Derivative

| Compound | IC₅₀ against T. cruzi Cysteine Proteases (µM) |

| Nifuroxazide | Good inhibition (specific value not provided in snippet) mdpi.com |

| Nfz-8 | 4.6 mdpi.com |

Tegumental Damage Induction in Schistosoma mansoni

Schistosoma mansoni is a parasitic worm responsible for schistosomiasis. The tegument, the outer covering of the worm, is a critical structure involved in nutrient acquisition, excretion, host immune evasion, and drug absorption. scielo.br Damage to the tegument can severely impact the parasite's viability.

Research evaluating the activity of Nifuroxazide against Schistosoma mansoni has demonstrated that it can induce severe damage to the tegument of schistosomes in vitro. nih.govresearchgate.netresearcher.life In vitro studies showed that Nifuroxazide had significant antiparasitic activity against S. mansoni, affecting worm pairing and egg production. nih.govresearchgate.net The induction of severe tegumental damage is a notable effect observed in these studies. nih.govresearchgate.net This tegumental damage is considered a key factor in the anthelmintic activity of various compounds against schistosomes. scielo.br

Pharmacological Disposition and Translational Research

Systemic Absorption and Distribution Characterization

Nifuroxazide is a nitrofuran antibiotic designed to act locally within the gastrointestinal tract. wikipedia.org Its primary therapeutic application leverages this localized effect, functioning as an intestinal antiseptic. patsnap.com The pharmacological profile of nifuroxazide is characterized by negligible systemic absorption following oral administration. wikipedia.orgwikikenko.com This minimal exposure to the systemic circulation is a key feature, as the drug's action is largely confined to the intestinal lumen where it exerts its antimicrobial effects directly on pathogenic bacteria. wikipedia.orgpatsnap.com

The low systemic bioavailability is partly attributed to its poor water solubility. wikikenko.com Consequently, at therapeutic doses, the drug is not significantly absorbed through the intestinal mucosa. wikipedia.orgwikikenko.com This localization minimizes systemic side effects and makes it an effective option for gastrointestinal infections where a targeted, local action is desired. patsnap.com Studies have shown that after oral administration in humans, the compound is often undetectable in the urine, further supporting the finding of insignificant systemic absorption. researchgate.net However, some preclinical data from rat models suggest that approximately 17% of an orally administered dose may reach systemic circulation. nih.gov

Under normal physiological conditions, nifuroxazide does not effectively penetrate the blood-brain barrier (BBB). nih.govresearchgate.net Preclinical studies in healthy mice have demonstrated that the compound is not found in brain tissue, indicating its inability to cross an intact BBB. nih.govmdpi.com

However, the integrity of the BBB is a critical factor in its permeability. nih.gov In pathological states, such as the presence of a brain tumor, the BBB can be compromised. Research utilizing glioblastoma-bearing mouse models has shown that nifuroxazide can indeed cross this injured or compromised barrier. researchgate.netmdpi.com Unlike in healthy mice or those with healed mechanical injuries to the brain, nifuroxazide was detected in the brain tissue of mice with tumor-infiltrated brains. nih.govresearchgate.net This finding suggests that while the central nervous system is typically shielded from the compound, conditions that disrupt the BBB's integrity may permit its entry. nih.gov

Pharmacokinetic studies in preclinical models, specifically mice, have provided insights into the tissue concentrations of nifuroxazide following systemic administration. After intraperitoneal administration, nifuroxazide achieves significant levels in the plasma. nih.govresearchgate.net In one study, plasma concentrations in mice were observed to be in the range of 336–2640 ng/mL one hour after the last drug administration. nih.govresearchgate.netmdpi.com Another study in mice reported that mean plasma levels corresponded to 8.5 μM. nih.gov

As noted previously, distribution into the brain is highly dependent on the state of the blood-brain barrier. In glioblastoma-bearing mice where the BBB is compromised, nifuroxazide was quantifiable in brain tissue, demonstrating its ability to distribute to this organ under such conditions. researchgate.netmdpi.com The capacity to achieve these systemic and tissue-specific concentrations supports the investigation of nifuroxazide for applications beyond its traditional use as an intestinal antiseptic. nih.govresearchgate.net

| Preclinical Model | Matrix | Administration Route | Measured Concentration | Source |

|---|---|---|---|---|

| Mouse | Plasma | Intraperitoneal | 336–2640 ng/mL (1 hour post-administration) | nih.govresearchgate.net |

| Mouse | Plasma | Intraperitoneal | Mean level of 8.5 μM | nih.gov |

| Glioblastoma-Bearing Mouse | Brain Tissue | Intraperitoneal | Detected / Quantifiable | researchgate.netmdpi.com |

| Healthy Mouse | Brain Tissue | Intraperitoneal | Not Detected | nih.govresearchgate.net |

The complete metabolic profile of nifuroxazide is not fully elucidated, and available literature notes that information on its metabolism is limited. wikikenko.comdrugbank.com It is understood that the drug's mechanism of action involves its reduction by bacterial nitroreductases within the gut lumen to generate reactive species. wikipedia.org Some evidence suggests that when absorbed, it may be metabolized in the liver. nih.gov Nifuroxazide is considered a prodrug that can be bioactivated by aldehyde dehydrogenase (ALDH) enzymes. scispace.com This bioactivation is a key area of interest, particularly for its potential anticancer activities. wikipedia.org The lack of detection in human urine following oral doses suggests that if any absorption occurs, the compound is likely subject to extensive metabolism before renal excretion. researchgate.net

Advanced Analytical Methodologies for Pharmacokinetic Assessment

To facilitate detailed pharmacokinetic studies, a robust and sensitive analytical method based on high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been developed and validated for the quantification of nifuroxazide in biological matrices. nih.govmdpi.comdntb.gov.ua This method has been successfully applied to measure concentrations in both plasma and brain tissue from preclinical mouse models. researchgate.netdntb.gov.ua

The developed assay demonstrated high specificity, reproducibility, precision, and accuracy. nih.govmdpi.com The validation process confirmed the method's reliability across a range of concentrations. For instance, in mouse plasma, the accuracy ranged from 90.2% to 94.8%, with precision between 4.0% and 6.4%. mdpi.com In brain tissue, the accuracy was reported to be between 105.4% and 111.8%, with precision in the range of 1.7% to 3.3%. mdpi.com The method's high sensitivity is highlighted by its low limit of quantitation (LOQ), which was in the order of nanograms per milliliter (ng/mL) for plasma and nanograms per gram (ng/g) for brain tissue, allowing for precise measurement even at low concentrations. researchgate.netmdpi.com

| Matrix | Parameter | Value |

|---|---|---|

| Mouse Plasma | Accuracy | 90.2% – 94.8% |

| Precision (Intraday) | 4.0% – 6.4% | |

| Mouse Brain Tissue | Accuracy | 105.4% – 111.8% |

| Precision (Intraday) | 1.7% – 3.3% | |

| Overall Sensitivity | LLOQ (Plasma) | 1 ng/mL |

| LLOQ (Brain Tissue) | 2 ng/g |

Spectroscopic and Chromatographic Approaches for Quantitation

The quantification of nifuroxazide in bulk materials, pharmaceutical formulations, and biological matrices is crucial for quality control and pharmacokinetic studies. A variety of analytical methods, including both spectroscopic and chromatographic techniques, have been developed and validated for this purpose. oup.com These methods offer varying degrees of sensitivity, selectivity, and complexity, making them suitable for different applications.

Spectroscopic methods are often favored for their simplicity and speed. UV-Visible spectrophotometry, for instance, is a common technique for nifuroxazide determination. researchgate.net More advanced spectrophotometric approaches, such as second derivative (2D) and second derivative ratio (2DD) methods, have been developed to enhance specificity, particularly in the presence of degradation products. Chemometric-assisted spectrophotometry, employing models like classical least squares (CLS), principal component regression (PCR), and partial least squares (PLS), can also be used to determine nifuroxazide in the presence of its degradates. Other spectroscopic techniques include near-infrared reflectance spectroscopy and spectrofluorometry, which has been applied after chemical derivatization to produce a fluorescent product. researchgate.netrsc.org

Chromatographic techniques provide high selectivity and are essential for separating nifuroxazide from impurities or metabolites. oup.com Thin-layer chromatography (TLC) combined with densitometry offers a straightforward method for quantification. oup.com High-performance liquid chromatography (HPLC) is widely used, with reversed-phase (RP-HPLC) methods being particularly common. oup.comoup.com For higher sensitivity and specificity, especially in complex biological samples, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice. nih.gov This technique has been successfully applied to determine nifuroxazide concentrations in plasma and brain tissue in preclinical pharmacokinetic studies. nih.gov

Below is a summary of various analytical approaches for nifuroxazide quantitation.

| Technique | Principle | Key Parameters / Mobile Phase | Application | Reference |

|---|---|---|---|---|

| UV-Visible Spectrophotometry | Measures absorbance of UV-Vis light by the analyte. | Measurement at absorbance maximum (e.g., 364.5 nm). | Quantification in pharmaceutical formulations. | researchgate.net |

| Derivative Spectrophotometry (2D, 2DD) | Utilizes second derivative of absorbance spectra to resolve overlapping peaks. | Measurement at zero-crossing points of interfering substances. | Stability-indicating assays. | |

| Chemometrics (CLS, PCR, PLS) | Multivariate statistical analysis of spectral data. | Calibration models built from spectral data of mixtures. | Quantification in the presence of degradation products. | |

| TLC-Densitometry | Separation on a TLC plate followed by quantification of spots by measuring light reflectance. | Mobile Phase: Ethyl acetate–acetone–methanol–ammonia (85:25:5:0.5, v/v/v/v); UV detection at 230 nm. | Simultaneous determination of nifuroxazide and its impurities. | oup.comoup.com |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity on a C8 or C18 column. | Mobile Phase: 0.1% aqueous sodium lauryl sulfate–acetonitrile gradient. | Determination in bulk powder and pharmaceutical formulations. | oup.comoup.com |

| HPLC-MS/MS | High-selectivity separation by HPLC combined with highly sensitive mass spectrometric detection. | Acetonitrile and water with formic acid as mobile phases. | Pharmacokinetic studies in plasma and tissues. | nih.gov |

Pharmacodynamic Assessment in Preclinical Models

Concentration-Dependent Biological Activity (e.g., Bacteriostatic vs. Bactericidal)

The antibacterial action of an agent is typically classified as either bacteriostatic, meaning it inhibits bacterial growth, or bactericidal, meaning it actively kills bacteria. foamid.com This classification is determined in vitro by comparing the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC). idstewardship.com The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% (3-log10) reduction in the initial bacterial inoculum. nih.gov An antibiotic is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4. idstewardship.comnih.gov

Nifuroxazide, as a member of the nitrofuran class, is generally considered to exhibit bactericidal activity. foamid.com However, this effect can be dependent on several factors, including the specific pathogen, the bacterial load, and the drug concentration. foamid.com The distinction is not always absolute; an agent may be bacteriostatic against one type of bacteria but bactericidal against another, or its effect may shift from bacteriostatic to bactericidal as its concentration increases. foamid.com

A 1981 study specifically evaluated the in vitro activity of nifuroxazide to determine its bacteriostatic and bactericidal concentrations against various enteropathogenic microorganisms, including Campylobacter, Salmonella, Shigella, and Yersinia species. nih.gov This highlights that the concentration-dependent activity of nifuroxazide has been a subject of scientific investigation. While nitrofurans are broadly categorized as bactericidal, understanding the specific MIC and MBC values for different pathogens is essential for a precise pharmacodynamic assessment.

| Pharmacodynamic Parameter | Definition | Relevance to Nifuroxazide |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. idstewardship.com | A key measure of the potency of nifuroxazide's antibacterial activity against specific enteropathogens. |

| Minimum Bactericidal Concentration (MBC) | The lowest concentration of an antimicrobial that results in a ≥99.9% kill of the initial bacterial inoculum. nih.gov | Used to determine the lethal activity of nifuroxazide against bacteria. |

| MBC/MIC Ratio | The ratio used to classify an antibiotic's activity. A ratio of ≤ 4 typically indicates bactericidal activity, while a ratio > 4 indicates bacteriostatic activity. nih.gov | Defines whether nifuroxazide is bactericidal or bacteriostatic against a specific microorganism under tested conditions. |

Correlation of Exposure with Therapeutic Response in Disease Models

Translational research has increasingly explored the therapeutic potential of nifuroxazide beyond its use as an intestinal antiseptic, investigating its efficacy in various preclinical disease models. nih.gov These studies aim to correlate drug exposure with specific therapeutic outcomes, providing a basis for potential drug repurposing.

In oncology, the pharmacokinetic profile of nifuroxazide was investigated in a mouse model of glioblastoma. nih.gov Following intraperitoneal administration of 30 mg/kg, plasma concentrations ranged from 336 to 2640 ng/mL after one hour. nih.gov Crucially, the study found that nifuroxazide was able to cross the compromised blood-brain barrier in mice with brain tumors, achieving detectable levels in brain tissue. This demonstrated that systemic administration results in exposure levels sufficient to test for a therapeutic response in preclinical brain cancer models. nih.gov

Nifuroxazide has also shown promise in models of inflammatory diseases. In a lipopolysaccharide (LPS)-induced model of sepsis in mice, administration of nifuroxazide was associated with a significant improvement in lung and heart tissue architecture and a reduction in inflammatory cell infiltration. researchgate.net This therapeutic response was correlated with a decrease in serum biomarkers of cellular damage, including lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase-MB (CK-MB), and alkaline phosphatase (ALP). The observed efficacy was linked to the drug's ability to inhibit the TLR4/NLPR3/IL-1β signaling pathway. researchgate.net Other studies in preclinical models of ulcerative colitis suggest its therapeutic effects are mediated by the suppression of key inflammatory pathways involving STAT3 and NF-κB. nih.gov

The table below summarizes key findings from preclinical studies correlating nifuroxazide exposure to therapeutic outcomes.

| Disease Model | Animal Model | Exposure Details | Therapeutic Response Observed | Correlated Mechanism of Action | Reference |

|---|---|---|---|---|---|

| Glioblastoma | Mouse | 30 mg/kg intraperitoneal administration. | Achieved plasma concentrations of 336–2640 ng/mL; crossed the blood-brain barrier in tumor-bearing mice. | Exposure deemed sufficient for preclinical efficacy testing. | nih.gov |

| Sepsis-Associated Organ Injury | Mouse (LPS-induced) | Prophylactic or curative administration regimens. | Improved lung and heart histopathology; reduced serum biomarkers of cellular injury (LDH, CK-MB, ALP). | Inhibition of the TLR4/NLPR3/IL-1β signaling pathway. | researchgate.net |

| Ulcerative Colitis | Experimental animal models. | Not specified. | Amelioration of colitis symptoms and inflammation. | Suppression of STAT3 and NF-κB signaling pathways. | nih.gov |

Therapeutic Repositioning and Expanding Clinical Applications

Translational Oncological Research

Translational research has illuminated the multifaceted antitumor potential of nifuroxazide, extending beyond its original therapeutic indication. Investigations have centered on its ability to modulate key signaling pathways implicated in cancer progression, revealing a broad spectrum of activity against various malignancies.

Nifuroxazide has demonstrated promising antitumorigenic effects across a wide array of cancers, largely attributed to its inhibitory action on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway spandidos-publications.comnih.govnih.gov. Constitutive activation of STAT3 is a common feature in many human cancers, contributing to tumor cell proliferation, survival, and metastasis cancer.orgfrontiersin.org. By inhibiting STAT3 phosphorylation, nifuroxazide disrupts these oncogenic processes nih.govfrontiersin.org.

Hepatocellular Carcinoma (HCC): In HCC, nifuroxazide has been shown to inhibit cell proliferation, migration, and invasion spandidos-publications.commedscape.com. It also enhances the efficacy of radiotherapy by downregulating PD-L1 expression selleckchem.com.

Breast Cancer: Nifuroxazide decreases the viability of breast cancer cell lines, induces apoptosis, and impairs pulmonary metastasis in preclinical models mdpi.comchop.edu. It has been observed to block cancer cell migration and invasion mdpi.com.

Glioblastoma: Research indicates that nifuroxazide can inhibit the growth of glioblastoma cells and promote an antitumor immune response by encouraging the infiltration of CD8+ T cells ashpublications.org.

Multiple Myeloma: Nifuroxazide has been identified as a potent inhibitor of STAT3 in multiple myeloma cells, leading to a decrease in their viability without significantly affecting normal peripheral blood mononuclear cells cancer.orgfrontiersin.org. It can overcome the survival advantages provided by bone marrow stromal cells frontiersin.org.

Colorectal Cancer (CRC): Studies have shown that nifuroxazide decreases the viability of CRC cell lines and induces apoptosis nih.govresearchgate.net. It also impairs cancer cell migration and invasion and has been shown to inhibit tumor metastasis in animal models nih.govresearchgate.net.

Osteosarcoma: In osteosarcoma cell lines, nifuroxazide inhibits cell proliferation and induces apoptosis. It also significantly inhibits cell migration and invasion researchgate.net.

Prostate Cancer: Nifuroxazide has been investigated for its potential in treating prostate cancer, particularly TMPRSS2:ERG fusion-positive prostate cancer, where it was found to inhibit proliferation spandidos-publications.com.

Lung Cancer: In non-small cell lung cancer (NSCLC), nifuroxazide has been shown to inhibit cell viability and induce apoptosis through the endoplasmic reticulum stress PERK signaling pathway nih.gov. It also reduces the phosphorylation of JAK2 and STAT3 nih.gov.

Bladder Cancer: The JAK-STAT signaling pathway is a target in bladder cancer, and inhibitors of STAT3, including nifuroxazide, have been shown to reduce the survival of bladder cancer cells nih.gov.

Melanoma: Nifuroxazide exhibits potent anti-proliferative activity against various melanoma cell lines, inducing cell cycle arrest and apoptosis nih.govmdpi.com. It also impairs melanoma cell migration and invasion and has been shown to inhibit tumor growth and pulmonary metastases in animal models nih.govmdpi.com.

Acute Promyelocytic Leukemia (APL) and Neuroblastoma: Extensive literature searches did not yield specific studies on the direct effects of nifuroxazide on Acute Promyelocytic Leukemia or Neuroblastoma. While its primary mechanism of STAT3 inhibition is relevant in various hematological and solid tumors, direct experimental evidence in these specific malignancies is not currently available in the reviewed literature spandidos-publications.com.

| Malignancy | Key Findings | Primary Mechanism of Action |

|---|---|---|

| Hepatocellular Carcinoma | Inhibits proliferation, migration, invasion; enhances radiotherapy efficacy. spandidos-publications.commedscape.comselleckchem.com | STAT3 Inhibition, PD-L1 Downregulation selleckchem.com |

| Breast Cancer | Decreases cell viability, induces apoptosis, impairs metastasis. mdpi.comchop.edu | STAT3 Inhibition mdpi.com |

| Glioblastoma | Inhibits growth, promotes CD8+ T cell infiltration. ashpublications.org | STAT3 Inhibition ashpublications.org |

| Multiple Myeloma | Decreases viability of myeloma cells. cancer.orgfrontiersin.org | STAT3 Inhibition cancer.orgfrontiersin.org |

| Colorectal Cancer | Decreases viability, induces apoptosis, inhibits metastasis. nih.govresearchgate.netresearchgate.net | STAT3 Inhibition nih.govresearchgate.net |

| Osteosarcoma | Inhibits proliferation, induces apoptosis, inhibits migration and invasion. researchgate.net | STAT3 Inhibition researchgate.net |

| Prostate Cancer | Inhibits proliferation of TMPRSS2:ERG fusion-positive cells. spandidos-publications.com | ERG Inhibition, PARP1 Overactivation spandidos-publications.com |

| Lung Cancer | Inhibits viability and induces apoptosis in NSCLC cells. nih.gov | JAK2/STAT3 Inhibition, ER Stress nih.gov |

| Bladder Cancer | Reduces survival of cancer cells. nih.gov | STAT3/5 Inhibition nih.gov |

| Melanoma | Inhibits proliferation, induces apoptosis, impairs migration and invasion, inhibits tumor growth and metastasis. nih.govmdpi.com | STAT3 Inhibition, ALDH1 Inhibition spandidos-publications.comnih.gov |

| Neuroblastoma | No specific studies on nifuroxazide identified. | N/A |

| Acute Promyelocytic Leukemia | No specific studies on nifuroxazide identified. | N/A |

In vitro studies have consistently demonstrated the ability of nifuroxazide to impede fundamental processes of cancer progression. In various cancer cell lines, including those from colorectal, breast, and melanoma, nifuroxazide has been shown to inhibit cell proliferation in a dose- and time-dependent manner nih.govchop.edunih.gov. This anti-proliferative effect is often accompanied by a significant reduction in the migratory and invasive capacity of cancer cells nih.govchop.edunih.gov. The mechanism underlying these effects is frequently linked to the downregulation of phosphorylated STAT3 (p-STAT3) and the subsequent reduction in the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and facilitation of cell invasion nih.govnih.gov.

Nifuroxazide has been shown to induce programmed cell death, or apoptosis, in a variety of cancer cells nih.govchop.edunih.gov. This pro-apoptotic effect is a key component of its antitumor activity. Mechanistic studies have revealed that nifuroxazide-induced apoptosis is often associated with the activation of the intrinsic or mitochondrial apoptotic pathway nih.gov. This is evidenced by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2 chop.edunih.gov. In some cancer types, the induction of apoptosis is also linked to the generation of reactive oxygen species (ROS) nih.gov.

| Effect | Observed In | Key Mechanisms |

|---|---|---|

| Inhibition of Proliferation | Colorectal, Breast, Melanoma, Osteosarcoma, Lung Cancer nih.govchop.edunih.govresearchgate.netnih.gov | STAT3 inhibition, cell cycle arrest. nih.gov |

| Inhibition of Migration & Invasion | Colorectal, Breast, Melanoma, Osteosarcoma nih.govchop.edunih.govresearchgate.net | Downregulation of p-STAT3, MMP-2, and MMP-9. nih.govnih.gov |

| Induction of Apoptosis | Colorectal, Breast, Melanoma, Osteosarcoma, Lung Cancer nih.govchop.edunih.govresearchgate.netnih.gov | Activation of Bax and cleaved caspase-3, downregulation of Bcl-2, ROS generation. chop.edunih.gov |

The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. Emerging evidence suggests that nifuroxazide may play a role in modulating this process. By inhibiting the IL-6/JAK2/STAT3 signaling pathway, nifuroxazide has been shown to downregulate vascular endothelial growth factor (VEGF), a key promoter of angiogenesis. This suggests that part of nifuroxazide's antitumor effect may be attributed to its ability to starve tumors of their blood supply.

The tumor microenvironment plays a crucial role in cancer progression and response to therapy. Nifuroxazide has been found to modulate this environment to favor an antitumor immune response. In colorectal cancer models, nifuroxazide treatment was associated with a reduction in myeloid-derived suppressor cells (MDSCs) and an increase in the infiltration of CD8+ T cells into the tumor nih.gov.

Programmed death-ligand 1 (PD-L1) is an immune checkpoint protein that can be expressed on tumor cells, leading to the suppression of the host's antitumor immune response. Nifuroxazide has been shown to downregulate the expression of PD-L1 in hepatocellular carcinoma cells selleckchem.com. This effect is significant as it can potentially enhance the susceptibility of tumors to immune-mediated destruction and improve the efficacy of immunotherapies. In the context of radiotherapy for HCC, nifuroxazide was found to attenuate the irradiation-induced upregulation of PD-L1, suggesting a synergistic potential in combination therapies selleckchem.com.

Enhancement of Antitumor Immune Responses within the Tumor Microenvironment

Reprogramming of Macrophage Polarization towards M1 Phenotype

Nifuroxazide has been shown to modulate the tumor microenvironment by influencing macrophage polarization. Macrophages can exist in different functional states, broadly categorized as the pro-inflammatory M1 phenotype, which has anti-tumor properties, and the anti-inflammatory M2 phenotype, which can promote tumor growth. Research indicates that nifuroxazide can induce a shift from the M2 to the M1 phenotype.

In a study on colorectal carcinoma, nifuroxazide treatment led to a marked decrease in the number of M2-type macrophages in an abdominal metastasis model. nih.govdrugbank.com Further research in hepatocellular carcinoma demonstrated that combining nifuroxazide with radiotherapy enhanced the ratio of M1 macrophages in the tumor microenvironment. frontiersin.org This reprogramming of macrophages is significant as it contributes to a more robust anti-tumor immune response. The mechanism is linked to the inhibition of the STAT3 signaling pathway, which is crucial for M2 macrophage polarization. drugbank.comnih.gov

| Cancer Model | Key Finding | Reference |

|---|---|---|

| Colorectal Carcinoma | Significant decrease in M2-type macrophages in an abdominal metastasis model. | nih.govdrugbank.com |

| Hepatocellular Carcinoma | Enhanced M1 macrophage ratio when combined with radiotherapy. | frontiersin.org |

Augmentation of Cytotoxic T Lymphocyte and Natural Killer Cell Infiltration

Beyond its effects on macrophages, nifuroxazide also enhances the activity of other critical immune cells involved in anti-tumor immunity. Studies have demonstrated its ability to increase the infiltration of Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells into tumors.

In models of hepatocellular carcinoma, treatment with nifuroxazide, particularly in combination with other therapies like CpG ODN or radiotherapy, significantly enhanced the infiltration of CD4+ and CD8+ T lymphocytes into tumor tissues. frontiersin.orgfrontiersin.org Specifically, the combination of nifuroxazide and TCL-loaded dendritic cells (DC) resulted in the greatest amount of CD4+ and CD8+ T lymphocyte infiltration in tumor tissues. mdpi.com Furthermore, research has shown that nifuroxazide treatment can lead to a substantial increase in the population of NK cells in the spleens of tumor-bearing mice, suggesting a systemic enhancement of the immune response. This augmentation of CTL and NK cell activity is also linked to the inhibition of STAT3, which can suppress the function of these effector cells. mdpi.com

Investigational Role in Graft-Versus-Host Disease

Graft-versus-host disease (GVHD) is a severe and often lethal complication of allogeneic bone marrow transplantation. The STAT3 signaling pathway is known to be critical for the T-cell alloactivation that drives GVHD. As a STAT3 inhibitor, nifuroxazide has been investigated for its potential to mitigate this condition.

In a murine model of acute GVHD, treatment with nifuroxazide suppressed the development of the disease and significantly delayed GVHD-induced mortality. Mice treated with the compound exhibited less severe tissue damage in key target organs such as the skin, liver, and small intestine. The therapeutic effect was mediated by the inhibition of STAT3 activation, which resulted in the regulation of CD4+ T cells and a reduction in the levels of pro-inflammatory cytokines like interferon-γ and tumor necrosis factor-α. These findings suggest that nifuroxazide could be repurposed as a prophylactic or second-line therapy for acute GVHD.

| Model | Key Outcomes | Mechanism of Action | Reference |

|---|---|---|---|

| Murine aGVHD Model | Suppressed aGVHD development, delayed mortality, alleviated tissue damage in skin, liver, and intestine. | Inhibition of STAT3 activation, regulation of CD4+ T cells, reduction of IFN-γ and TNF-α. |

Emerging Antiviral Applications

Recent studies have uncovered the potential of nifuroxazide as a broad-spectrum antiviral agent, particularly against arboviruses. This represents a significant expansion of its therapeutic profile beyond its antibacterial and immunomodulatory roles.

Efficacy Against Alphaviruses and Flaviviruses (e.g., Chikungunya, West Nile, Yellow Fever, Tick-Borne Encephalitis Viruses)

Nifuroxazide has demonstrated significant inhibitory effects against a variety of arboviruses, which include members of the alphavirus and flavivirus families. Chikungunya virus (CHIKV), an alphavirus causing debilitating polyarthritis, has been a key target of this research. Additionally, nifuroxazide has shown efficacy against several pathogenic flaviviruses, including Yellow Fever Virus (YFV), West Nile Virus (WNV), and Tick-Borne Encephalitis Virus (TBEV). The antiviral activity was observed to vary among different target cell types, with high inhibitory efficiency in cell lines such as hepatoma (Huh7) and vascular endothelial cells (HUVEC).

In Vitro and In Vivo Antiviral Activity Evaluation

The antiviral properties of nifuroxazide have been confirmed through both in vitro and in vivo studies. In vitro experiments revealed that nifuroxazide inhibits the replication of these viruses in a concentration-dependent manner. Time-of-drug-addition assays pinpointed the viral replication stage as the primary target of inhibition.

In vivo validation was conducted using a mouse model of Chikungunya virus infection. Oral administration of nifuroxazide significantly reduced the viral load in the muscles of infected mice. Furthermore, the treatment protected the animals from CHIKV-induced footpad swelling, a characteristic inflammatory injury associated with the disease. These results underscore the potential of nifuroxazide as a promising candidate for clinical application in the treatment of infections caused by these arboviruses.

| Virus (Family) | Evaluation Model | Key Findings | Reference |

|---|---|---|---|

| Chikungunya Virus (Alphavirus) | In Vitro (Huh7 & HUVEC cells) & In Vivo (Mouse model) | Inhibited viral replication; Reduced viral load in muscles and protected against footpad swelling. | |

| Yellow Fever Virus (Flavivirus) | In Vitro (Huh7 cells) | High inhibitory efficiency. | |

| West Nile Virus (Flavivirus) | In Vitro (HUVEC cells) | High inhibitory efficiency. | |

| Tick-Borne Encephalitis Virus (Flavivirus) | In Vitro (HUVEC cells) | High inhibitory efficiency. |

Antiparasitic and Antitubercular Therapeutic Potential

In addition to its antibacterial and emerging antiviral roles, nifuroxazide has been investigated for its efficacy against parasitic and mycobacterial infections.

The antiparasitic capabilities of nifuroxazide have been explored against several pathogens. It is used to treat diarrhea caused by intestinal parasites such as Giardia lamblia and Cryptosporidium parvum. More recent research has focused on its activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. In vitro studies showed that nifuroxazide induced significant damage to the parasite's tegument, affected worm pairing, and reduced egg production. In a mouse model of schistosomiasis, a single oral dose of nifuroxazide significantly reduced the total worm burden by approximately 40% and, in patent infections, decreased the number of eggs by about 80%.

Furthermore, the antitubercular potential of nifuroxazide has been evaluated. Nifuroxazide contains a hydrazone framework, which is a pharmacophore known for its activity against Mycobacterium tuberculosis. An in vitro study demonstrated that nifuroxazide exhibited a minimum inhibitory concentration (MIC) value of 12.3 µg/mL against M. tuberculosis, indicating direct activity against the bacterium. These findings suggest that nifuroxazide and its derivatives are viable candidates for further development as new antiparasitic and antitubercular agents.

Other Novel Therapeutic Investigational Areas

Beyond its antimicrobial and antiparasitic properties, research has extended into nifuroxazide's potential role in managing complex diseases such as diabetic nephropathy and pulmonary fibrosis.

Diabetic nephropathy is a severe complication of diabetes and a leading cause of end-stage renal disease. nih.gov Inflammation and oxidative stress are key contributors to its development. africaresearchconnects.comtandfonline.com Nifuroxazide has been investigated for its potential to protect the kidneys in this condition, primarily through its action as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) activation. africaresearchconnects.comnih.gov

In rat models of diabetes-induced nephropathy, nifuroxazide treatment was shown to inhibit the JAK2/STAT3 signaling pathway, which regulates inflammatory responses. africaresearchconnects.comnih.gov This inhibition led to significant improvements in kidney function, including enhanced glomerular filtration. africaresearchconnects.com Treatment with nifuroxazide also resulted in a reduction of renal macrophage infiltration and fibrosis. africaresearchconnects.comnih.gov Furthermore, it decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-18 in kidney tissue. africaresearchconnects.comnih.gov

Additional studies have shown that nifuroxazide ameliorates oxidative stress by reducing levels of malondialdehyde (MDA) and nitric oxide (NO) while restoring the levels of antioxidants like glutathione (GSH) and superoxide dismutase (SOD). tandfonline.comtandfonline.com It also demonstrated the ability to dampen apoptosis in the diabetic kidney by reducing the activation of NFκB and the expression of cleaved caspase-3. nih.govtandfonline.com These findings collectively suggest that nifuroxazide exhibits renoprotective effects through its anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.gov

Table 4: Renoprotective Effects of Nifuroxazide in Animal Models of Diabetic Nephropathy

| Mechanism | Effect of Nifuroxazide Treatment | Key Markers Affected |

| Anti-inflammatory | Inhibited STAT3 activation; reduced macrophage infiltration. | STAT3, TNF-α, IL-18 |

| Antioxidant | Dampened oxidative stress; restored antioxidant levels. | MDA, NO, GSH, SOD |

| Anti-apoptotic | Reduced apoptosis in renal tissue. | NFκB, Caspase-3 |

| Structural Protection | Attenuated damage to renal structure. | Improved glomerular filtration |

Summary of findings from studies on nifuroxazide's impact on diabetic kidney disease. africaresearchconnects.comtandfonline.comnih.govtandfonline.com

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by excessive scarring of lung tissue. nih.gov Nifuroxazide has shown promise as a potential therapeutic agent for this condition. immune-system-research.com In mouse models where pulmonary fibrosis was induced, nifuroxazide treatment was able to halt the disease's development and even reverse existing signs of fibrosis. pulmonaryfibrosisnews.compulmonaryfibrosisnews.com

The therapeutic effect of nifuroxazide in pulmonary fibrosis is attributed to its ability to block the genesis of myofibroblasts, which are key cells in the fibrotic process. nih.govpulmonaryfibrosisnews.com It inhibits the activation of fibroblasts and the epithelial-mesenchymal transition (EMT), a process where epithelial cells gain fibroblast-like properties. nih.govimmune-system-research.com This action is linked to the inhibition of the STAT3 pathway and the TGF-β/Smad pathway. nih.govimmune-system-research.com

Studies in mice demonstrated that nifuroxazide treatment led to a significant reduction in hydroxyproline, a major component of collagen, and lowered the production of proteins characteristic of fibrosis. pulmonaryfibrosisnews.com It also alleviated structural damage in the lungs and normalized the number of immune cells that contribute to chronic inflammation. pulmonaryfibrosisnews.com Importantly, nifuroxazide was effective even when treatment was delayed, suggesting it can promote the resolution of established fibrosis. pulmonaryfibrosisnews.com

Table 5: Effects of Nifuroxazide on Pulmonary Fibrosis Markers in Animal Models

| Finding | Observation |

| Disease Progression | Halted development and reversed signs of induced pulmonary fibrosis. pulmonaryfibrosisnews.com |

| Cellular Mechanism | Blocked myofibroblast genesis; inhibited fibroblast activation and EMT. nih.govimmune-system-research.com |

| Signaling Pathways | Inhibited STAT3 and TGF-β/Smad pathways. nih.govimmune-system-research.com |

| Biochemical Markers | Reduced hydroxyproline and collagen production. pulmonaryfibrosisnews.com |

| Inflammation | Normalized the number of inflammatory immune cells in the lungs. pulmonaryfibrosisnews.com |

Key research findings from studies investigating nifuroxazide for the treatment of pulmonary fibrosis. nih.govimmune-system-research.compulmonaryfibrosisnews.com

Antimicrobial Resistance Dynamics and Combination Therapy Strategies

Analysis of Bacterial Resistance Development and Cross-Resistance

The emergence of resistance is a critical consideration for any antimicrobial agent. Understanding the specific mechanisms by which bacteria develop resistance to nifuroxazide is essential for its continued effective use.

Nifuroxazide, like other nitrofuran antibiotics, is a prodrug, meaning it requires activation within the bacterial cell to exert its antimicrobial effect. nih.gov This activation is carried out by bacterial enzymes known as nitroreductases. nih.govoup.com The primary mechanism of resistance to nitrofurans involves the disruption of this activation process.

The main pathways for resistance development are:

Mutations in Nitroreductase Genes: The most significant mechanism for acquiring resistance to nitrofurans is through mutations in the genes that code for nitroreductase enzymes, specifically the oxygen-insensitive type I nitroreductases NfsA and NfsB in Escherichia coli. nih.govoup.comresearchgate.net These mutations lead to the production of non-functional enzymes, which are unable to reduce the nitrofuran prodrug into its active, toxic form. oup.com This failure of activation renders the drug ineffective against the bacterium. oup.com The development of high-level resistance often occurs in a stepwise manner, with sequential mutations inactivating different nitroreductase enzymes. oup.com

Alteration of Enzyme Cofactors: A less common mechanism involves mutations in genes responsible for producing essential cofactors for the nitroreductase enzymes. For instance, an in-frame deletion in the ribE gene, which is involved in the biosynthesis of flavin mononucleotide (an NfsA/NfsB cofactor), has been identified as a source of resistance. nih.govmdpi.com

Efflux Pumps: Some bacteria may utilize efflux pumps, which are membrane proteins that actively transport harmful substances, including antibiotics, out of the cell. The plasmid-encoded multidrug efflux pump OqxAB has been suggested to enhance nitrofuran resistance by actively expelling the antibiotic from the bacterial cell. researchgate.netmdpi.com

Direct evidence detailing cross-resistance between nifuroxazide and antibacterial classes like quinolones or sulfonamides is not extensively documented in the available literature. However, shared resistance mechanisms could potentially lead to reduced susceptibility.

A possible indirect link exists through multidrug efflux pumps. The OqxAB efflux pump, which has been implicated in enhancing resistance to nitrofurans, is also known to confer reduced susceptibility to quinolones. mdpi.com This suggests a potential for co-resistance, where the presence of this single plasmid-encoded mechanism could reduce the effectiveness of compounds from both classes. It is important to note that this does not represent classical cross-resistance, where a single target-site mutation confers resistance to multiple drugs, but rather a shared defense mechanism.

Studies on quinolone-resistant mutants have shown that they can sometimes exhibit cross-resistance to unrelated drug classes, such as beta-lactams, due to changes in outer membrane proteins. nih.gov However, a similar link involving nitrofurans has not been established.

The effect of nifuroxazide on the gut microbiota appears to be context-dependent, with different outcomes observed in healthy individuals versus those with intestinal infections. In healthy volunteers, nifuroxazide administered for six days, even at high doses, was found to not significantly injure the integrity of the intestinal microbial ecosystem. nih.gov Statistical analysis of several bacteriological markers, including the populations of E. coli, Enterococcus, Clostridium, and Bacteroides, showed no significant variations during the treatment course. nih.gov

Conversely, in children suffering from acute infectious diarrhea, the infection itself was shown to reduce the alpha diversity (a measure of species richness and evenness) of the gut microbiota. researchgate.net In this context, treatment with nifuroxazide contributed to the restoration of this microbial diversity. researchgate.net This suggests that in a dysbiotic state, nifuroxazide may help re-establish a more balanced microbial community.

However, any use of antibiotics carries a theoretical risk of disrupting the gut flora's colonization resistance, which is the natural ability of the indigenous microbiota to prevent colonization by pathogenic microbes. mdpi.com A study using gnotobiotic mice found that high doses of a related nitrofuran sharply decreased the anaerobic flora's resistance to colonization by pathogenic Escherichia coli and Shigella flexeri. nih.gov This highlights the potential for antibiotics to create an environment where opportunistic pathogens can emerge. mdpi.com

Synergistic Therapeutic Regimens and Clinical Outcomes

Nifuroxazide has been investigated as an adjunctive therapy in combination with standard treatments for Clostridioides difficile infection (CDI), showing promise in enhancing therapeutic efficacy.

For mild forms of CDI, combination therapy with nifuroxazide and metronidazole (B1676534) has demonstrated superior pharmacological efficacy compared to metronidazole monotherapy. A prospective, randomized, controlled clinical trial involving 60 patients was conducted to evaluate this dual regimen. The study found that patients receiving the modified therapy (metronidazole + nifuroxazide) reported a significantly lower number of stools and a faster resolution of abdominal pain compared to the group receiving standard therapy with metronidazole alone.

The combination of nifuroxazide and metronidazole appears to reduce the number of stools in a shorter time frame and leads to a quicker absence of abdominal pain in patients diagnosed with a mild form of CDI.

| Parameter | Metronidazole Monotherapy | Metronidazole + Nifuroxazide Combination Therapy | P-value | Source |

|---|---|---|---|---|

| Reduction in Stool Frequency | Standard Reduction | Significantly Greater Reduction | p < 0.001 | nih.gov |

| Pain Resolution | Standard Resolution | Faster Absence of Pain at Check-ups | Not Specified | nih.gov |

| Overall Pharmacological Efficacy | Standard Efficacy | Better Pharmacological Efficacy | Not Specified | nih.gov |

In cases of medium-severe CDI, the addition of nifuroxazide to the standard vancomycin (B549263) regimen has been shown to accelerate patient improvement. A prospective, randomized, controlled clinical trial with 60 patients compared vancomycin monotherapy to a dual therapy regimen of vancomycin plus nifuroxazide.

The results indicated that the combination therapy provided enhanced pharmacological efficacy. nih.govquora.com Patients in the dual therapy group experienced a significantly lower number of stools at multiple control check-ups and showed significant improvements in stool consistency, with a marked decrease in completely watery stools. nih.govquora.com These findings suggest that the nifuroxazide and vancomycin combination holds promise as a novel therapeutic regimen for managing medium-severe CDI. nih.govquora.com

| Control Point | Mean Stools (Vancomycin Monotherapy) | Mean Stools (Vancomycin + Nifuroxazide) | P-value | Source |

|---|---|---|---|---|

| First Control | 5.70 ± 1.91 | 4.47 ± 2.20 | p = 0.024 | nih.govquora.com |

| Second Control | 3.13 ± 0.90 | 2.37 ± 0.85 | p = 0.001 | nih.govquora.com |

| Third Control | 1.80 ± 0.61 | 1.53 ± 0.51 | p = 0.035 | nih.govquora.com |

Potentiation of Radiotherapy Effects in Cancer Treatment